molecular formula C18H20N2O4S2 B2637808 2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 923386-68-9

2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2637808
CAS No.: 923386-68-9
M. Wt: 392.49
InChI Key: AIDDDBYJZBWOQI-UHFFFAOYSA-N
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Description

2-(3-(Benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties. This particular compound features a cyclopenta[b]thiophene core, which is a fused ring system incorporating both sulfur and nitrogen atoms, making it a versatile scaffold for various chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a thiophene precursor and a suitable cyclizing agent under acidic or basic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a sulfonylation reaction using benzylsulfonyl chloride and a base such as triethylamine.

    Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid derivative of the cyclopenta[b]thiophene and 3-(benzylsulfonyl)propanamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the amide or sulfonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophiles such as halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amides, alcohols

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

2-(3-(Benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.

    Biological Studies: The compound can be used in studies investigating the biological activity of thiophene derivatives, including their potential as anti-inflammatory, antimicrobial, or anticancer agents.

    Material Science: Its electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzylsulfonyl group can enhance the compound’s binding affinity and specificity, while the thiophene core can interact with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler thiophene derivative with similar electronic properties but lacking the benzylsulfonyl and propanamido groups.

    Cyclopenta[b]thiophene-3-carboxamide: Similar core structure but without the benzylsulfonyl group.

    Benzylsulfonylthiophene: Contains the benzylsulfonyl group but lacks the cyclopenta[b]thiophene core.

Uniqueness

2-(3-(Benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of a cyclopenta[b]thiophene core with both benzylsulfonyl and propanamido groups. This unique structure provides a balance of electronic properties and functional groups that can be exploited for specific interactions in medicinal and material science applications.

This compound’s versatility and potential for modification make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-(3-benzylsulfonylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c19-17(22)16-13-7-4-8-14(13)25-18(16)20-15(21)9-10-26(23,24)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDDDBYJZBWOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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